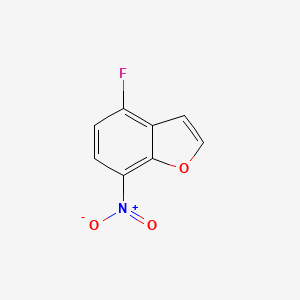

4-Fluoro-7-nitrobenzofuran

Description

Structural Classification and Nomenclature of NBD-F

The systematic name for NBD-F is 4-fluoro-7-nitro-2,1,3-benzoxadiazole. wikipedia.orgthermofisher.comnih.gov This name precisely describes its chemical structure, which is built upon a core heterocyclic system.

Relationship to the 2,1,3-Benzoxadiazole (Benzofurazan) Ring System

NBD-F is a derivative of the 2,1,3-benzoxadiazole ring system, also known as benzofurazan (B1196253). cymitquimica.comdergipark.org.tr The benzofurazan structure consists of a benzene (B151609) ring fused to an oxadiazole ring. In the case of NBD-F, this core structure is substituted with a fluorine atom at the 4-position and a nitro group at the 7-position. cymitquimica.com The presence of the electron-withdrawing nitro group and the highly electronegative fluorine atom are crucial to the reactivity and fluorescent properties of the molecule. cymitquimica.com

The general synthesis of 4-halo-7-nitrobenzofurazan derivatives, including NBD-F and its chloro-analogue (NBD-Cl), typically involves the nucleophilic substitution of a halogen atom. researchgate.net

Historical Context and Evolution of Nomenclature

The development of NBD-F and related compounds arose from the need for sensitive and reliable methods for detecting and quantifying biologically important molecules. The foundational work on benzofurazan-based fluorogenic reagents was carried out by Ghosh and Whitehouse in 1968 with the introduction of 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl). nih.gov

The nomenclature has evolved to include several synonyms. While the IUPAC name is 4-fluoro-7-nitro-2,1,3-benzoxadiazole, it is commonly referred to as 4-fluoro-7-nitrobenzofurazan. wikipedia.orgnih.gov The abbreviation "NBD-F" is widely used in the scientific literature for brevity. wikipedia.orgmedchemexpress.com Other historical or alternative names include 7-fluoro-4-nitrobenzofurazan and NBD-fluoride. nih.gov

Academic and Research Significance of NBD-F in Organic Chemistry and Chemical Biology

The significance of NBD-F in academic and research settings stems primarily from its utility as a fluorescent labeling agent. sigmaaldrich.cn It reacts readily with primary and secondary amines, as well as thiols, to yield stable and highly fluorescent adducts. aatbio.cominterchim.fr This reaction forms the basis for its widespread application in various analytical techniques.

In organic chemistry, NBD-F serves as a valuable reagent for the derivatization of amines and amino acids, facilitating their separation and quantification using high-performance liquid chromatography (HPLC). dergipark.org.trinterchim.fr The reaction with NBD-F converts non-fluorescent analytes into derivatives that can be detected with high sensitivity by fluorescence detectors. tcichemicals.com The resulting NBD-adducts typically exhibit excitation maxima around 470 nm and emission maxima around 530 nm. wikipedia.orgtcichemicals.com

In chemical biology, NBD-F is employed to label peptides, proteins, and other biomolecules, enabling the study of their structure, function, and interactions. nih.govinterchim.fr Its small size is advantageous as it is less likely to perturb the biological function of the labeled molecule. nih.gov The fluorescence of NBD-labeled molecules is often sensitive to the polarity of the local environment, providing insights into protein conformation and binding events. nih.govinterchim.fr

Compared to its chloro-analog, NBD-Cl, NBD-F is significantly more reactive. aatbio.cominterchim.fr For instance, the reaction of NBD-F with the amino acid glycine (B1666218) is reported to be approximately 500 times faster than that of NBD-Cl. interchim.fr This enhanced reactivity allows for faster derivatization reactions, which can be particularly beneficial for automated and high-throughput analyses. researchgate.net

Key Properties of 4-Fluoro-7-nitrobenzofurazan (NBD-F)

| Property | Value |

| CAS Number | 29270-56-2 wikipedia.orgsigmaaldrich.cn |

| Molecular Formula | C6H2FN3O3 wikipedia.orgsigmaaldrich.cn |

| Molar Mass | 183.10 g/mol wikipedia.orgsigmaaldrich.cn |

| Appearance | White to yellow or green crystalline powder cymitquimica.comthermofisher.com |

| Melting Point | 52-54 °C sigmaaldrich.cn |

| Excitation Wavelength (Adducts) | ~470 nm wikipedia.org |

| Emission Wavelength (Adducts) | ~530-550 nm wikipedia.orgsigmaaldrich.cn |

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-7-nitro-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO3/c9-6-1-2-7(10(11)12)8-5(6)3-4-13-8/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWWNDRWADPRAGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=COC2=C1[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Nbd F and Its Derivatives

Primary Synthetic Routes to 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)

The synthetic pathway unfolds as follows:

Oxidation : The initial step is the oxidation of 2,6-difluoroaniline (B139000), which quantitatively yields the corresponding nitrosoarene intermediate. ucla.edu

Cyclization : The nitrosoarene undergoes a nucleophilic aromatic substitution (SNAr) reaction with sodium azide (B81097) in dimethyl sulfoxide (B87167) (DMSO). This is followed by a cyclization reaction at ambient temperature to form the benzoxadiazole ring system. ucla.edu

Nitration : The final step involves the nitration of the benzoxadiazole intermediate to introduce the nitro group at the 7-position, completing the synthesis of NBD-F. ucla.edu

Synthesis of NBD-F Derivatives via Nucleophilic Aromatic Substitution (SNAr) Reactions

The derivatization of NBD-F predominantly occurs via a nucleophilic aromatic substitution (SNAr) mechanism. ucla.eduresearchgate.net In this reaction, a nucleophile displaces the fluoride (B91410) at the C4 position of the aromatic ring. wikipedia.org The aromatic ring of NBD-F is rendered highly electrophilic and thus susceptible to nucleophilic attack due to the presence of the strong electron-withdrawing nitro group at the 7-position (para to the leaving group). nih.govlibretexts.org This activation is a critical prerequisite for the SNAr reaction to proceed efficiently. wikipedia.orgchemistrysteps.com The reaction involves the initial addition of the nucleophile to form a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex, followed by the elimination of the fluoride ion to restore aromaticity. libretexts.orgchemistrysteps.com

NBD-F is generally more reactive than its chloro-analogue, NBD-Cl. researchgate.net For instance, the reaction of NBD-F with glycine (B1666218) is reportedly 500 times faster than the reaction of NBD-Cl with the same amino acid. aatbio.comthermofisher.com This enhanced reactivity often leads to higher yields and allows for milder reaction conditions. ucla.edu

NBD-F readily reacts with the primary amino groups of various molecules, including amino acids, peptides, and other low molecular weight amines, to form stable, intensely fluorescent adducts. wikipedia.orgresearchgate.netmedchemexpress.comnih.gov This reaction is a cornerstone of its application in high-performance liquid chromatography (HPLC) for the sensitive detection of these analytes. medchemexpress.comdergipark.org.tr The derivatization procedure is typically straightforward, involving incubation of the analyte with NBD-F in a buffered solution at a slightly elevated temperature. medchemexpress.com

The reaction conditions can be optimized for specific applications. For example, a study on the derivatization of taurine (B1682933) found optimal conditions to be a pH 10 borate (B1201080) buffer, a 30-minute reaction time, and a temperature of 50 °C. semanticscholar.org The use of NBD-F has proven particularly advantageous in syntheses where NBD-Cl gives poor results. A notable example is the synthesis of 2-NBD-glucosamine (2-NBDG), a fluorescent glucose uptake tracer. The reaction of glucosamine (B1671600) hydrochloride with NBD-F in the presence of triethylamine (B128534) in dimethylformamide (DMF) provides a 75% yield, a significant improvement over the 12% yield obtained with NBD-Cl. ucla.edu

| Amine Substrate | Reaction Conditions | Yield | Reference |

|---|---|---|---|

| Glucosamine Hydrochloride | Triethylamine, DMF, 23°C, overnight | 75% | ucla.edu |

| Amino Acids (general) | Borate buffer (pH 8.0), 60°C, 1 min | N/A (Analytical Application) | |

| Taurine | Borate buffer (pH 10), 50°C, 30 min | N/A (Analytical Application) | semanticscholar.org |

| Agmatine | Elevated temperature | N/A (Analytical Application) | researchgate.net |

Unlike some other amine-derivatizing reagents, NBD-F also reacts efficiently with secondary amines. wikipedia.orgresearchgate.netthermofisher.com This capability allows for the labeling of amino acids such as proline and hydroxyproline. thermofisher.com The reaction proceeds through the same SNAr mechanism as with primary amines. researchgate.net The resulting NBD-adducts of secondary amines are highly fluorescent, although their quantum yields can be lower compared to those of primary amine derivatives, particularly in aqueous solutions. thermofisher.com The spectral properties of secondary amine derivatives also differ slightly, with absorption maxima shifted to longer wavelengths (e.g., 485 nm in methanol (B129727) for a secondary aliphatic amine derivative vs. 465 nm for a primary amine derivative). thermofisher.com

NBD-F is also a reactive probe for thiol-containing compounds. aatbio.com It reacts with the sulfhydryl group (-SH) of molecules like cysteine, glutathione (B108866), and hydrogen sulfide (B99878) (H₂S) to form fluorescent thioether adducts. nih.govnih.govresearchgate.net The reaction with the sulfhydryl group of cysteine is rapid and occurs under mild conditions. researchgate.net

However, the stability of NBD-thiol adducts can be a concern in certain contexts. It has been shown that NBD-cysteine adducts remain sufficiently electrophilic to undergo a subsequent, irreversible reaction with H₂S, which can abolish the fluorescence signal. nih.govacs.org This suggests that NBD-based thiol labeling reagents may be incompatible with biological systems where H₂S is actively generated. nih.govacs.org Despite this, NBD-based probes have been successfully designed for the detection of biological thiols by exploiting the thiolysis of NBD ethers, which results in a significant fluorescence enhancement. nih.govresearchgate.net

| Thiol Substrate | NBD Reagent | Observed Product(s) | Key Finding | Reference |

|---|---|---|---|---|

| Cysteine (Cys) | NBD-F | NBD-Cys | Reacts with sulfhydryl group. researchgate.net | researchgate.net |

| Glutathione (GSH) | NBD-Cl | NBD-GSH | Forms S-bound NBD adduct. nih.gov | nih.gov |

| Hydrogen Sulfide (H₂S) | NBD-F | NBD-SH | Reacts to form fluorescent product. nih.gov | nih.gov |

| NBD-Cys Adduct | H₂S | NBD-SH | NBD-Cys adduct is unstable in the presence of H₂S, leading to fluorescence abolishment. acs.org | acs.org |

The SNAr reaction of NBD-F is highly regioselective. Nucleophilic attack occurs exclusively at the C4 carbon, which bears the fluorine atom. This is dictated by the electronic structure of the benzoxadiazole ring system. The nitro group at C7, being para to the C4 position, provides powerful resonance stabilization to the negatively charged Meisenheimer intermediate, thereby directing the substitution to this specific site. libretexts.orgchemistrysteps.commasterorganicchemistry.com A meta-positioned electron-withdrawing group would not offer such resonance stabilization, rendering the compound inert under similar conditions. libretexts.org

In the context of stereochemistry, NBD-F is a valuable chiral derivatizing reagent. When reacted with enantiomeric compounds, such as D- and L-amino acids, it forms diastereomeric derivatives. mdpi.com These diastereomers can then be separated and quantified using chiral chromatography techniques. nih.govnih.gov The benzoxadiazole moiety of the NBD group plays a crucial role in the chiral recognition process. It facilitates effective fixation of the derivatives onto chiral stationary phases (like Pirkle-type columns) through π-π interactions with aromatic moieties within the stationary phase, enabling their separation. nih.gov This methodology has been successfully applied to determine the presence of D-amino acids in biological samples like serum and brain homogenates. nih.gov

Synthetic Strategies for Complex NBD-F Conjugates and Probes

The high reactivity and favorable photophysical properties of the NBD fluorophore have led to the development of numerous complex conjugates and fluorescent probes. nih.gov Synthetic strategies often involve coupling NBD-F or NBD-Cl to a recognition moiety (e.g., a biomolecule) or another functional unit (e.g., another fluorophore or a quencher) to create sensors for specific analytes or processes. nih.gov

Examples of such synthetic strategies include:

Probes for Biological Thiols : Probes have been designed based on the thiolysis of NBD ethers. In these "turn-on" probes, a non-fluorescent NBD ether reacts with a biothiol to release the highly fluorescent NBD-thiol adduct, resulting in a significant increase in signal. researchgate.net

Probes for Polyamine Transport Systems : NBD has been conjugated to spermine (B22157) derivatives to create fluorescent probes for studying the polyamine transport system (PTS) in cells. These probes help in identifying the activity of the PTS and can be used to select cells that are sensitive to cytotoxic drugs delivered via this system. nih.gov

FRET-Based Probes : The NBD moiety can act as a Förster Resonance Energy Transfer (FRET) acceptor or a photo-induced electron transfer (PET) quencher in more complex probe designs. For instance, probes have been developed where the NBD group is linked to another fluorophore, allowing for ratiometric sensing or "off-on" responses upon reaction with an analyte. nih.gov

Protein Labeling : The unique reactivity of NBD ethers with amines has been harnessed for site-specific protein labeling and for detecting enzyme activities. nih.gov

These strategies highlight the versatility of the NBD scaffold in constructing advanced chemical tools for applications in chemical biology and diagnostics. nih.gov

Methodological Advancements and Green Chemistry Approaches in NBD-F Synthesis

Modern synthetic strategies aim to overcome the limitations of conventional methods, which often involve hazardous reagents, harsh conditions, and significant waste generation. Innovations such as microwave-assisted synthesis, ultrasound irradiation, and flow chemistry, alongside the development of greener reagents and catalytic systems, represent the forefront of efficient chemical production. These approaches offer potential benefits for each stage of the NBD-F synthesis pathway, from the initial oxidation and cyclization to the final nitration step.

Energy-Efficient Methodologies: Microwave and Ultrasound-Assisted Synthesis

Alternative energy sources like microwave (MW) irradiation and ultrasound (US) have emerged as powerful tools in organic synthesis for their ability to dramatically reduce reaction times, increase product yields, and enhance reaction selectivity.

Microwave-Assisted Synthesis: This technique utilizes microwave energy to heat reactions directly and efficiently, often leading to a significant acceleration of chemical processes compared to conventional heating methods. For the synthesis of heterocyclic compounds similar to the benzofurazan (B1196253) core of NBD-F, microwave assistance has been shown to reduce reaction times from hours to mere minutes, while simultaneously improving yields and product purity. arkat-usa.org This rapid, uniform heating minimizes the formation of byproducts that can result from prolonged exposure to high temperatures in conventional reflux setups. arkat-usa.orgnih.gov The application of microwave-assisted synthesis could prove particularly beneficial for the cyclization step in NBD-F production, potentially offering a more efficient and faster alternative.

| Parameter | Conventional Heating Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | Hours | Minutes |

| Product Yield | Lower | Higher |

| Byproduct Formation | More prevalent | Minimized |

| Work-up | Standard | Easier / Cleaner |

Ultrasound-Assisted Synthesis: Sonication, or the use of high-frequency sound waves, promotes chemical reactions through a phenomenon known as acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and accelerating reaction rates. Ultrasound has been successfully used in the synthesis of various heterocyclic derivatives, demonstrating improved yields and substantially shorter reaction times (e.g., from 48 hours to 2 hours in certain azide substitutions). mdpi.comnih.gov This energy-efficient approach could be applied to the synthesis of the NBD-F core, offering a green alternative that reduces energy consumption and reaction duration. mdpi.comresearchgate.net

Flow Chemistry for Enhanced Safety and Efficiency

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers a paradigm shift from traditional batch processing. This methodology provides significant advantages in safety, control, and scalability, particularly for hazardous reactions like aromatic nitration. ewadirect.comvapourtec.com The nitration step to produce NBD-F is highly exothermic and traditionally uses a corrosive mixture of nitric and sulfuric acids, posing significant safety risks, especially on a large scale. nih.govvapourtec.com

Continuous flow reactors mitigate these risks through superior heat and mass transfer, a small reaction volume at any given time, and precise control over reaction parameters like temperature, pressure, and residence time. beilstein-journals.orgresearchgate.net This enhanced control minimizes the risk of thermal runaways and reduces the formation of over-nitrated or undesired byproducts, leading to a cleaner reaction profile and higher yields of the target molecule. ewadirect.comvapourtec.com Furthermore, flow chemistry enables the use of safer, though sometimes less reactive, reagents and can reduce the consumption of hazardous solvents. beilstein-journals.orgseqens.com

| Advantage | Description |

|---|---|

| Enhanced Safety | Small reactor volume minimizes the impact of potential exothermic events. Superior heat dissipation prevents thermal runaways. |

| Improved Yield & Selectivity | Precise control over stoichiometry and temperature minimizes byproduct formation and prevents over-nitration. |

| Reduced Waste | Efficient mixing and heat transfer can reduce the need for large excesses of corrosive acids and organic solvents. |

| Scalability | Production is scaled by extending the operation time ("numbering-up") rather than increasing reactor volume, avoiding redevelopment. |

| Process Control | Real-time monitoring and automation allow for precise and reproducible reaction conditions. |

Green Reagents and Catalytic Systems

A cornerstone of green chemistry is the replacement of hazardous substances with safer, more environmentally benign alternatives without compromising efficacy.

Greener Nitration Methods: The development of alternative nitrating systems to replace the highly corrosive and polluting mixed-acid (HNO₃/H₂SO₄) method is a major focus of green chemistry research. nih.govfrontiersin.org Methodologies applicable to the synthesis of NBD-F include:

Solid-Supported Reagents: Using reagents like bismuth nitrate (B79036) or zeolite-supported copper(II) nitrate offers advantages such as easier product separation, catalyst recyclability, and often milder reaction conditions. tandfonline.com

Mechanochemistry: Performing the nitration via ball-milling under solvent-free conditions is an eco-friendly approach that reduces waste and energy consumption. researchgate.net

Alternative Nitrating Agents: Dinitrogen pentoxide (N₂O₅) is an effective and eco-friendly nitrating agent that can be used in greener solvents like liquefied 1,1,1,2-tetrafluoroethane, which is easily recovered and recycled. This method operates under mild conditions and significantly reduces acidic waste. nih.gov

Greener Oxidation and Catalysis: For the initial step of oxidizing the 2,6-difluoroaniline precursor, green approaches can replace harsh or toxic oxidants. An organocatalytic method using hydrogen peroxide (H₂O₂), which generates only water as a byproduct, presents a highly attractive and environmentally friendly alternative. rsc.org

Phase-Transfer Catalysis (PTC): The cyclization step in NBD-F synthesis involves the reaction of an organic substrate with sodium azide, which is typically soluble in water. Phase-transfer catalysis is a powerful green technique that facilitates reactions between reagents located in different immiscible phases (e.g., an organic solvent and water). researchgate.net A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports the azide anion from the aqueous phase to the organic phase to react. crdeepjournal.org This can eliminate the need for hazardous, polar aprotic solvents like DMSO, increase reaction rates, and improve yields, making the process more economical and environmentally friendly. rsc.orgphasetransfer.com

Mechanistic Investigations of 4 Fluoro 7 Nitrobenzofuran Chemical Reactivity

Detailed Analysis of Nucleophilic Aromatic Substitution (SNAr) Mechanisms of NBD-F

The core of NBD-F's utility lies in its susceptibility to SNAr reactions. In these reactions, a nucleophile attacks the carbon atom attached to the fluorine, leading to the displacement of the fluoride (B91410) ion. nih.govacs.org The strong electron-withdrawing capacity of the nitro group at position 7 is crucial for this reactivity, as it stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. numberanalytics.com

The kinetics of SNAr reactions involving NBD-F are influenced by the nature of the attacking nucleophile. Studies have shown that NBD-F reacts with a variety of nucleophiles, including primary and secondary amines, thiols, and even water under certain conditions. nih.govacs.org The reaction rates are generally second-order, being dependent on the concentrations of both NBD-F and the nucleophile. researchgate.net

For instance, the reaction of NBD-F with amines is a well-established method for their fluorescent labeling and quantification. wikipedia.orgacs.org The reactivity of amines generally follows their basicity and nucleophilicity, with more basic and less sterically hindered amines reacting faster. researchgate.net Thiol-containing compounds, such as cysteine and glutathione (B108866), also exhibit high reactivity towards NBD-F. ccspublishing.org.cnrhhz.net The reaction with thiols is often rapid and leads to the formation of highly fluorescent thioether derivatives. rhhz.net

Comparative studies have indicated that NBD-F is significantly more reactive than its chloro-analog, NBD-Cl, by a factor of 50 to 100. acs.org This enhanced reactivity is attributed to the higher electronegativity of fluorine, which makes the attached carbon more electrophilic and a better leaving group in this context.

Table 1: Reactivity of NBD-F and NBD-Cl with Amines

| Compound | Relative Reactivity with Amines | Reference |

|---|---|---|

| NBD-F | 50-100 times more reactive | acs.org |

| NBD-Cl | Baseline | acs.org |

The thermodynamic favorability of these reactions is driven by the formation of a stable, fluorescent product. The resulting NBD-adducts benefit from intramolecular charge transfer (ICT) between the electron-donating nucleophile and the electron-withdrawing nitrobenzofuran moiety, which is responsible for their characteristic fluorescence. nih.gov

The medium in which the SNAr reaction of NBD-F is conducted plays a pivotal role in dictating the reaction pathway and rate. Solvent polarity, pH, and temperature are critical parameters that can be modulated to control the reaction outcome.

Solvent Effects: The rate of SNAr reactions is generally enhanced in polar aprotic solvents, which can solvate the charged transition state and intermediates more effectively than nonpolar solvents. numberanalytics.com For instance, the reaction of NBD-Cl with anilines shows a significant rate increase as the volume percentage of methanol (B129727) increases in a methanol-acetonitrile mixture. scispace.com This suggests that protic solvents can also accelerate the reaction, likely through hydrogen bonding with the nitro group and the leaving group, thereby stabilizing the transition state. scispace.com In the context of NBD-F, surfactant micelles have been shown to dramatically accelerate the reaction with thiols by providing a hydrophobic microenvironment that increases the local concentration of reactants. rhhz.net The reaction was significantly faster in both SDS and CTAB micelles compared to a simple buffer solution. rhhz.net

pH: The pH of the reaction medium is particularly crucial when dealing with nucleophiles that can exist in protonated and deprotonated forms, such as amines and thiols. Generally, the deprotonated form is the more potent nucleophile. Therefore, for reactions with amines, a basic pH is preferred to ensure a sufficient concentration of the free amine. Similarly, for thiols, a pH above their pKa will favor the more nucleophilic thiolate anion. The substitution of the fluorine atom by a mercapto group is a nucleophilic reaction that is accelerated by a base. rhhz.net

Temperature: As with most chemical reactions, the rate of SNAr reactions of NBD-F increases with temperature. This relationship is described by the Arrhenius equation, and activation parameters can be determined from temperature-dependent kinetic studies. scispace.com

Substituents on both the NBD-F core and the nucleophile can exert significant electronic and steric effects on the reactivity and selectivity of the SNAr reaction.

Substituents on the Nucleophile: The electronic properties of substituents on the nucleophile have a pronounced effect. Electron-donating groups on an aniline (B41778) nucleophile, for example, increase its nucleophilicity and accelerate the reaction with 4-chloro-7-nitrobenzofurazan (B127121). researchgate.net Conversely, electron-withdrawing groups decrease the reaction rate. researchgate.net Steric hindrance around the nucleophilic center can also slow down the reaction by impeding the approach of the nucleophile to the electrophilic carbon of NBD-F. numberanalytics.com

Substituents on the Benzofuran (B130515) Ring: While this article focuses on NBD-F, it's informative to consider how modifications to the benzofuran ring itself would impact reactivity. The presence of the nitro group at position 7 is paramount for the high electrophilicity of the C4 position. nih.gov Additional electron-withdrawing groups on the ring would be expected to further enhance reactivity, while electron-donating groups would decrease it. numberanalytics.com The position of these substituents would also be critical in determining their effect on the stability of the Meisenheimer intermediate.

Intramolecular Rearrangement Pathways: Case Studies of Smiles Rearrangements in NBD-F Chemistry

A fascinating aspect of NBD-F chemistry is its involvement in intramolecular rearrangements, most notably the Smiles rearrangement. This rearrangement is an intramolecular nucleophilic aromatic substitution where an aryl group migrates from one heteroatom to another. colab.ws

In the context of NBD-F, this is often observed when the initial product of the SNAr reaction contains a second nucleophilic site. A prime example is the reaction of NBD-F with cysteine. mdpi.comnih.gov The initial reaction occurs between the thiol group of cysteine and NBD-F to form an S-substituted NBD-cysteine adduct. mdpi.com This intermediate can then undergo an intramolecular S-to-N Smiles rearrangement, where the amino group of the cysteine moiety attacks the C4 carbon of the benzofuran ring, displacing the sulfur atom and forming the more thermodynamically stable N-substituted product. mdpi.comresearchgate.net This rearrangement is often facilitated by an excess of the cysteine nucleophile. mdpi.com The S-bound NBD product of L-Cys is unstable and can quickly change into the corresponding N-bound NBD product via this rearrangement. mdpi.com The ability of the 4-thioether derivatives of NBD-F to undergo this intramolecular substitution with cysteine and homocysteine, but not glutathione, allows for the discrimination between these biothiols. rhhz.net

Electrophilic Reactivity Parameters and Their Derivation for NBD-F Analogs

The derivation of these parameters typically involves measuring the second-order rate constants for the reaction of the electrophile with a series of reference nucleophiles of known nucleophilicity (N) and sensitivity (s_N) parameters. acs.org The electrophilicity parameter E can then be calculated using the linear free energy relationship: log k = s_N(N + E). acs.org

Theoretical calculations, such as those based on Density Functional Theory (DFT), can also be employed to calculate quantum chemical parameters that correlate with electrophilicity. acs.orgacs.org These include the global electrophilicity index (ω), which is a function of the electronic chemical potential (μ) and chemical hardness (η). acs.org A good correlation between experimentally determined E values and calculated ω values has been demonstrated for a series of thiophenes, suggesting that such computational methods can be a valuable tool for predicting the electrophilicity of new NBD-F analogs. acs.org

Advanced Spectroscopic and Analytical Characterization of Nbd F and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including NBD-F and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the hydrogen atoms within a molecule. For NBD-F, the ¹H NMR spectrum provides characteristic signals for the aromatic protons on the benzofuran (B130515) ring system. The chemical shifts (δ), reported in parts per million (ppm), and coupling constants (J), in Hertz (Hz), are influenced by the electron-withdrawing nitro group and the fluorine atom. researchgate.netresearchgate.net Theoretical calculations, such as those using the Gauge-Independent Atomic Orbital (GIAO) method, can be used to predict ¹H NMR chemical shifts and aid in the assignment of experimental spectra. researchgate.net The analysis of ¹H NMR spectra of NBD-F derivatives reveals shifts in the proton signals upon reaction with amines or other nucleophiles, confirming the formation of new covalent bonds and providing insights into the structure of the resulting adducts. researchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. libretexts.org The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of individual carbon signals even in complex molecules. libretexts.orgpressbooks.pub For NBD-F, the ¹³C NMR spectrum exhibits distinct signals for each of the six carbon atoms in the benzofuran ring system. chemicalbook.com The positions of these signals are significantly affected by the electronegative fluorine and nitro group substituents. pressbooks.pubmdpi.com Upon derivatization, the chemical shift of the carbon atom at the site of substitution (C4) undergoes a significant change, providing clear evidence of the reaction. Computational methods are also employed to calculate and predict ¹³C NMR chemical shifts, which are generally in good agreement with experimental data and assist in the complete assignment of the spectra. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular "fingerprint" by probing the vibrational energy levels of a molecule. mdpi.com These methods are highly effective for identifying functional groups and confirming the structure of NBD-F and its derivatives. nih.gov

In the IR spectrum of NBD-F, characteristic absorption bands are observed for the nitro group (NO₂) stretching vibrations, typically appearing in the regions of 1500-1600 cm⁻¹ (asymmetric) and 1300-1400 cm⁻¹ (symmetric). The C-F stretching vibration also gives rise to a distinct band. The benzofuran ring system itself produces a series of characteristic bands. scirp.org Upon reaction with an amine, the C-F bond is replaced by a C-N bond, leading to the disappearance of the C-F stretching vibration and the appearance of new bands associated with the N-H and C-N vibrations of the newly formed amino derivative. researchgate.net

Raman spectroscopy provides complementary information to IR spectroscopy. mdpi.com The Raman spectrum of NBD-F also shows characteristic bands for the nitro group and the benzofuran ring. Theoretical calculations, often using Density Functional Theory (DFT), can be used to simulate the IR and Raman spectra of NBD-F and its derivatives, aiding in the assignment of the observed vibrational modes. researchgate.netnih.gov

Mass Spectrometry (MS) and Tandem Mass Spectrometry (LC-ESI-MS/MS) for Product Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weights and the elucidation of molecular structures through fragmentation analysis. cdnsciencepub.com When coupled with liquid chromatography (LC) and electrospray ionization (ESI), tandem mass spectrometry (LC-ESI-MS/MS) becomes an exceptionally sensitive and selective method for identifying and quantifying NBD-F reaction products in complex mixtures. researchgate.netnih.govddtjournal.com

In the mass spectrum of NBD-F, the molecular ion peak corresponding to its molecular weight (183.10 g/mol ) is observed. sigmaaldrich.cn Fragmentation patterns can provide further structural information. For NBD-F derivatives, the mass spectrum will show a molecular ion peak corresponding to the mass of the NBD moiety plus the mass of the analyte it has reacted with, minus the mass of the leaving group (fluorine).

LC-ESI-MS/MS is particularly valuable for the analysis of NBD-derivatized compounds. researchgate.netnih.gov The initial LC separation resolves the different derivatives in a sample. These are then introduced into the mass spectrometer via ESI, which is a soft ionization technique suitable for thermally labile molecules. ddtjournal.com In the tandem MS (MS/MS) stage, a specific precursor ion (e.g., the molecular ion of an NBD-amino acid derivative) is selected and fragmented through collision-induced dissociation (CID). researchgate.netacs.org The resulting product ions are then analyzed, providing a highly specific fragmentation pattern that can be used for unambiguous identification and quantification, even at very low concentrations. nii.ac.jp This technique has been successfully applied to the analysis of various biologically important amines and amino acids derivatized with NBD-F. researchgate.netnih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy of NBD-F and Derivatives

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is used to identify chromophores within a molecule and can be used for quantitative analysis.

NBD-F itself is a chromogenic reagent. researchgate.net Upon reaction with primary or secondary amines, the fluorine atom is substituted, leading to the formation of a new derivative with a distinct color and UV-Vis absorption spectrum. researchgate.net The unreacted NBD-F reagent in methanol (B129727) has an absorption maximum at approximately 282 nm. thermofisher.com However, the NBD-amine adducts exhibit a significant shift in their maximum absorption wavelength (λmax) to the visible region, typically around 465-485 nm, resulting in an orange color. interchim.frthermofisher.comdojindo.com For instance, the primary aliphatic amine derivative of NBD in methanol shows an absorption maximum at 465 nm, while the secondary aliphatic amine derivative absorbs at 485 nm. thermofisher.com The exact λmax can be influenced by the solvent polarity. uq.edu.au This shift in absorption is the basis for the use of NBD-F in colorimetric assays. The absorption spectra of NBD derivatives, such as NBD-monoacylglycerol, can also be influenced by their environment, for example, when incorporated into liposomes. researchgate.net

Fluorescence Spectroscopy in Characterizing NBD-F Derivatization Products

Fluorescence spectroscopy is an extremely sensitive technique that measures the emission of light from a substance that has absorbed light. NBD-F is a fluorogenic reagent, meaning it is essentially non-fluorescent itself but reacts to form highly fluorescent products. thermofisher.comwikipedia.org This property is the foundation of its widespread use in highly sensitive analytical methods. researchgate.net

The derivatization of primary and secondary amines with NBD-F yields products that exhibit strong fluorescence. interchim.frthermofisher.com The excitation and emission wavelengths of these derivatives are key parameters for their detection. Typically, NBD-amine adducts have an excitation maximum (λex) around 470 nm and an emission maximum (λem) in the range of 528-550 nm. sigmaaldrich.cndojindo.comnih.gov For example, NBD-F derivatized amino acid adducts show an emission maximum at approximately 550 nm when excited at 470 nm. sigmaaldrich.cn The fluorescence of NBD-F itself after hydrolysis by an esterase has been reported with an excitation of 380 nm and an emission of 515 nm. sigmaaldrich.com

The fluorescence properties of NBD derivatives, including the quantum yield, are often highly dependent on the solvent environment. thermofisher.comuq.edu.au The fluorescence intensity of NBD-amine adducts can decrease significantly in aqueous solutions. interchim.fr Despite this, the high sensitivity of fluorescence detection allows for the quantification of analytes at very low concentrations, with detection limits in the femtomole range being achievable in HPLC applications. wikipedia.orgnih.gov

Excitation and Emission Spectral Characteristics

4-Fluoro-7-nitrobenzofuran (NBD-F) is a fluorogenic labeling reagent that is inherently non-fluorescent by itself. wikipedia.orgtcichemicals.com Its utility in fluorescence spectroscopy stems from its covalent reaction with primary and secondary amines, which yields highly fluorescent adducts. wikipedia.orgmedchemexpress.com This reaction forms the basis for its widespread use in the derivatization of amino acids and other low-molecular-weight amines for high-performance liquid chromatography (HPLC) analysis. wikipedia.orgdojindo.com

The resulting NBD-amine adducts are typically orange and exhibit distinct spectral properties. dojindo.com The fluorescent derivatives generally show a maximum excitation wavelength (λex) in the blue region of the spectrum, around 467 to 473 nm. wikipedia.orgdojindo.comaatbio.compjoes.com Consequently, the emission wavelength (λem) is observed in the green region, typically between 530 and 541 nm. wikipedia.orgdojindo.comaatbio.compjoes.com This significant separation between excitation and emission peaks, known as the Stokes shift, is advantageous as it minimizes interference from contaminants during detection. tcichemicals.comacs.org

The specific excitation and emission maxima can vary depending on the analyte and the solvent environment. For instance, the reaction product of NBD-F with pilocarpine (B147212) (PLZ) in a borate (B1201080) buffer has an excitation maximum at 473 nm and an emission maximum at 541 nm. researchgate.net Similarly, NBD-Fructose, a fluorescent derivative of fructose, displays excitation/emission maxima of 472/538 nm. caymanchem.com In contrast, the hydrolyzed form of NBD-F, resulting from esterase activity, shows different spectral characteristics with an excitation at 380 nm and emission at 515 nm. sigmaaldrich.com The absorption and fluorescence emission spectra of NBD conjugates are known to be markedly dependent on the solvent. thermofisher.com For example, NBD-serotonin analog I bound to the human serotonin1A receptor displays an emission maximum at 530 nm when excited at 488 nm, but this shifts to 559 nm when the excitation wavelength is changed to 514 nm. mdpi.com

The table below summarizes the reported excitation and emission maxima for various NBD-F derivatives.

Table 1: Excitation and Emission Maxima of NBD-F Adducts

| Derivative/Adduct | Excitation Max. (nm) | Emission Max. (nm) | Source(s) |

|---|---|---|---|

| General Amine Adducts | 467 | 539 | aatbio.com |

| General Amine Adducts | 470 | 530 | wikipedia.orgtcichemicals.comdojindo.compjoes.com |

| Pilocarpine (PLZ) Adduct | 473 | 541 | researchgate.net |

| NBD-Fructose | 472 | 538 | caymanchem.com |

| Hydrolyzed NBD-F (esterase) | 380 | 515 | sigmaaldrich.com |

Quantum Yield and Lifetime Studies of Fluorescent Adducts

The fluorescence quantum yield (Φ) and lifetime (τ) are critical parameters that define the efficiency and temporal characteristics of the fluorescence emitted by NBD-adducts. These properties are highly sensitive to the molecular environment, particularly the polarity of the solvent. thermofisher.commdpi.com Generally, NBD adducts exhibit extremely weak fluorescence in aqueous solutions, but fluoresce brightly when transferred to a more hydrophobic or aprotic medium. mdpi.comnih.gov This is attributed to the large change in the dipole moment of the NBD group upon excitation. mdpi.com

The fluorescence quantum yield of NBD-amine adducts in water can be very low, often less than 0.01, with particularly low values observed for adducts of secondary amines. thermofisher.com For example, the quantum yield of NBD-NMe2 in water is reported to be 0.008, whereas the NBD-NHMe adduct has a higher quantum yield of 0.04. nih.gov In nonpolar environments, both the quantum yield and the fluorescence lifetime tend to increase. thermofisher.com A study of NBD-Nystatin in tetrahydrofuran (B95107) (THF), an aprotic solvent, reported a fluorescence quantum yield of approximately 0.046. cdnsciencepub.com In some cases, such as with certain linearly conjugated norbornadiene (NBD) systems in toluene, strong intrinsic emission with quantum yields as high as 49% has been observed. rsc.org

The fluorescence lifetime of the NBD group is also highly dependent on its surrounding environment. mdpi.comrsc.org Time-resolved fluorescence studies, often using time-correlated single-photon counting (TCSPC), are employed to measure these lifetimes. acs.org The decay of fluorescence intensity is often complex and may be described by multiple exponential components, indicating the presence of different excited-state species or conformations. acs.orgresearchgate.net For example, the analysis of NBD-labeled tear lipocalin revealed fluorescence intensity decays of approximately 50-75 ns. researchgate.net In another study, the fluorescence lifetimes (τ) of various NBD-Cl derivatives were shown to decrease with increasing amino acid chain length in the adduct. researchgate.net The variability in measured fluorescence lifetimes often correlates with the specific orientation of the NBD fluorophore within its environment, such as a lipid bilayer. rsc.org

Table 2: Selected Fluorescence Quantum Yield (Φ) and Lifetime (τ) Data for NBD Derivatives

| Derivative | Solvent/Environment | Quantum Yield (Φ) | Lifetime (τ) | Source(s) |

|---|---|---|---|---|

| NBD-Amine Adducts | Water | < 0.01 | - | thermofisher.com |

| NBD-NMe2 | Water | 0.008 | - | nih.gov |

| NBD-NHMe | Water | 0.04 | - | nih.gov |

| NBD-Nystatin | Tetrahydrofuran (THF) | ~0.046 | - | cdnsciencepub.com |

| Linearly Conjugated Norbornadiene | Toluene | up to 0.49 | - | rsc.org |

| NBD-labeled tear lipocalin | - | - | ~50-75 ns | researchgate.net |

Computational and Theoretical Insights into 4 Fluoro 7 Nitrobenzofuran

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For molecules in the nitrobenzofurazan family, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to optimize molecular geometry and calculate harmonic vibrational frequencies. nih.gov These calculations provide a foundational understanding of the molecule's stability and electronic configuration. The results are crucial for interpreting experimental spectroscopic data and predicting the molecule's reactivity.

A study on 4-morpholino-7-nitrobenzofuran utilized DFT to determine its most stable geometry and dipole moment in different solvents, finding the highest values in water. nih.gov Such analyses are critical for understanding how the molecular environment affects its properties.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in determining a molecule's electronic and optical properties, chemical reactivity, and stability. acs.orgajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key parameter; molecules with smaller gaps are generally more reactive and polarizable. researchgate.net

In conjugated molecules, the HOMO acts as an electron donor, while the LUMO is an electron acceptor. acs.org DFT calculations on 4-chloro-7-nitrobenzofurazan (B127121) have shown that both HOMO and LUMO are delocalized over the entire molecule, which is characteristic of π-conjugated systems. researchgate.net The energy gap indicates the potential for intramolecular charge transfer, a process fundamental to the functionality of many organic electronic materials. nih.gov

Table 1: Frontier Molecular Orbital Properties of a Nitrobenzofurazan Derivative Calculated using DFT/B3LYP method.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.5 |

| LUMO Energy | -3.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 |

DFT calculations are highly effective in predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. For the related compound 4-chloro-7-nitrobenzofurazan, theoretical harmonic vibrational frequencies have been calculated and compared with experimental data. nih.gov This comparison allows for a detailed assignment of vibrational modes, where specific molecular motions (like C-N stretching or NO2 bending) are linked to observed spectral bands. researchgate.net The strong correlation between the calculated and observed spectra validates the accuracy of the computed molecular geometry and electronic structure. nih.gov

Table 2: Selected Predicted Vibrational Frequencies for a Nitrobenzofurazan Analogue Based on DFT/B3LYP/6-311++G(d,p) calculations for 4-chloro-7-nitrobenzofurazan.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|

| NO₂ asymmetric stretching | 1530 | 1535 (IR) |

| NO₂ symmetric stretching | 1360 | 1362 (Raman) |

| C-F stretching | 1250 | N/A |

| Benzofurazan (B1196253) ring breathing | 830 | 833 (IR) |

Global reactivity descriptors, derived from FMO energies, provide a quantitative measure of a molecule's reactivity. acs.org Key descriptors include:

Chemical Potential (μ): Describes the tendency of electrons to escape from the system. It is calculated as μ = (εHOMO + εLUMO) / 2. acs.org

Chemical Hardness (η): Measures the resistance to charge transfer. It is calculated as η = (εLUMO - εHOMO) / 2. acs.org

Electronegativity (χ): The power of an atom to attract electrons to itself, calculated as χ = -μ. acs.org

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. It is calculated as ω = μ² / (2η). acs.org

These descriptors are crucial for comparing the reactivity of different compounds and understanding their behavior in chemical reactions. For instance, a higher electrophilicity index suggests a molecule is a good electrophile. acs.org Kinetic studies on 7-substituted-4-nitrobenzofurazans have used these parameters to quantify and compare the reactivity of different derivatives. researchgate.net

Table 3: Calculated Global Reactivity Descriptors for a Nitrobenzofurazan Derivative Calculated from FMO energies.

| Descriptor | Calculated Value (eV) |

|---|---|

| Chemical Potential (μ) | -5.25 |

| Chemical Hardness (η) | 2.25 |

| Electronegativity (χ) | 5.25 |

| Electrophilicity Index (ω) | 6.13 |

Time-Dependent Density Functional Theory (TD-DFT) for Optical Response Prediction

Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules by calculating excitation energies and oscillator strengths. nih.gov For nitrobenzofurazan derivatives, TD-DFT calculations can simulate their optical responses in various solvents. acs.org These calculations help identify the nature of electronic transitions. For example, the most intense absorption bands in these molecules often correspond to a π → π* transition, primarily involving the HOMO-to-LUMO excitation. nih.govacs.org This theoretical insight is invaluable for designing molecules with specific optical properties for applications like fluorescent probes and sensors.

Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning a molecule's electron density into atomic basins, allowing for the definition of atoms and the characterization of chemical bonds. amercrystalassn.org QTAIM analysis can identify and categorize noncovalent interactions (NCIs) within a molecule. acs.org

NCI analysis, based on the electron density and its reduced density gradient (RDG), is a powerful tool for visualizing weak interactions like hydrogen bonds and van der Waals forces. chemtools.org In NCI plots, different colors represent different types of interactions: blue indicates strong attractive interactions (like hydrogen bonds), green signifies weak van der Waals interactions, and red denotes repulsive steric clashes. chemtools.org These analyses have been applied to nitrobenzofurazan derivatives to study intramolecular and intermolecular interactions that stabilize the molecular structure. nih.govacs.org

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a graphical method used to explore intermolecular interactions in crystal structures. The Hirshfeld surface is a 3D map of the space a molecule occupies in a crystal, colored according to the proximity of neighboring atoms. This analysis can be decomposed into a 2D "fingerprint plot," which provides a quantitative summary of the different types of intermolecular contacts. acs.org

Computational Modeling of Reaction Mechanisms and Energy Profiles

Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex reaction mechanisms and energy profiles of electrophilic aromatic compounds such as 4-Fluoro-7-nitrobenzofuran. These theoretical studies provide molecular-level insights into reaction pathways, transition states, and the factors governing reactivity, complementing experimental findings.

The primary reaction pathway for this compound is the Nucleophilic Aromatic Substitution (S_N_Ar) reaction. The electron-withdrawing nature of the nitro group (-NO₂) significantly activates the benzofuran (B130515) ring system, making the carbon atom attached to the fluorine atom highly electrophilic and susceptible to attack by nucleophiles. Computational models are frequently employed to investigate the mechanism of this substitution, which can proceed through either a stepwise or a concerted pathway.

In a stepwise mechanism, the reaction involves the formation of a distinct intermediate known as a Meisenheimer complex. However, for highly activated systems or with certain nucleophiles, the reaction may follow a concerted S_N_Ar (cS_N_Ar) mechanism, where the bond-forming and bond-breaking steps occur simultaneously through a single transition state. nih.gov DFT calculations are crucial for distinguishing between these pathways by locating and characterizing the energy of stationary points on the potential energy surface, including reactants, intermediates, transition states, and products.

Theoretical studies on analogous compounds, such as 4-substituted-7-nitrobenzofurazans, have utilized DFT calculations (e.g., using the B3LYP functional) to model their reactions with various nucleophiles like secondary amines (pyrrolidine, piperidine, and morpholine). researchgate.netresearchgate.net These models allow for the calculation of the activation energy (energy barrier) required to reach the transition state. For example, a computational study of a concerted nucleophilic aromatic substitution reaction showed a single transition state with a calculated energy barrier of 20.9 kcal mol⁻¹. nih.gov The energy profile for the reaction of this compound with an amine would similarly map the change in energy as the nucleophile approaches, forms a bond with the aromatic ring, and displaces the fluoride (B91410) ion.

Furthermore, computational models are used to calculate various quantum chemical descriptors that help in understanding and predicting the reactivity of these molecules. The global electrophilicity index (ω), derived from the electronic chemical potential (μ) and chemical hardness (η), is a key parameter. researchgate.netacs.org A higher electrophilicity index indicates a greater susceptibility to nucleophilic attack. acs.org By calculating these properties, researchers can quantitatively compare the reactivity of different substrates or the efficacy of different nucleophiles.

Interactive Data Table: Representative Energy Barriers for S_N_Ar Reactions

The following table contains representative data from computational studies on related nitroaromatic compounds to illustrate typical energy values obtained through DFT calculations.

| Reactant System | Nucleophile | Proposed Mechanism | Calculated Activation Energy (kcal/mol) | Reference Study Insight |

| Substituted Nitroaryl | Hydride (NaH) | cS_N_Ar | 20.9 | Computational studies show a single transition state for a concerted hydrodehalogenation. nih.gov |

| 5,7-dinitroquinazoline-4-one | Methylamine | Concerted | 18.1 (peri-position) | DFT calculations found no stable intermediate, supporting a concerted mechanism with regioselectivity explained by H-bonding. nih.gov |

| 5,7-dinitroquinazoline-4-one | Methylamine | Concerted | 33.8 (para-position) | The higher energy barrier for the para-position highlights the kinetic preference for peri-substitution. nih.gov |

| para-Substituted nitroaryls (electron-donating) | Fluoride | Concerted | Not Specified | Reactions are predicted to proceed via a concerted mechanism with a Meisenheimer-like transition state. nih.gov |

Interactive Data Table: Conceptual DFT Reactivity Descriptors

This table presents typical conceptual DFT descriptors calculated for electrophilic benzofurazan derivatives, which are structurally analogous to this compound.

| Compound Class | Descriptor | Symbol | Typical Calculated Value Range | Significance in Reaction Mechanisms |

| Nitrobenzofurazan Ethers | LUMO Energy | E_LUMO | -3.49 to -3.77 eV | Lower LUMO energy corresponds to a stronger electrophile, more readily accepting electrons from a nucleophile. researchgate.net |

| Nitrobenzofurazan-Sulfides | Global Electrophilicity Index | ω | Varies with substituent | A higher ω value indicates a stronger electrophile; used to predict reactivity towards nucleophiles. acs.org |

| Nitrobenzofurazan-Sulfides | Ionization Potential | IP | 6.34 to 6.56 eV | Relates to the energy required to remove an electron; lower IP suggests a better electron donor capability. acs.org |

| Nitrobenzofurazan-Sulfides | Electron Affinity | EA | 3.66 to 3.74 eV | Relates to the energy released when an electron is added; higher EA suggests a better electron acceptor. acs.org |

Applications of 4 Fluoro 7 Nitrobenzofuran in Modern Chemical Research

Pre-column Derivatization in Advanced Chromatographic Techniques

4-Fluoro-7-nitrobenzofuran (NBD-F) is extensively utilized as a derivatizing agent in High-Performance Liquid Chromatography (HPLC) for the analysis of various compounds. sigmaaldrich.comdergipark.org.trinnovareacademics.in This pre-column derivatization process involves reacting NBD-F with the target analytes before their injection into the HPLC system. dergipark.org.trmedchemexpress.com The resulting derivatives are typically highly fluorescent and stable, allowing for sensitive detection. medchemexpress.comresearchgate.net

The key advantage of using NBD-F lies in its ability to react with primary and secondary amines to form fluorescent products. wikipedia.orgmedchemexpress.com While NBD-F itself is not fluorescent, its reaction with amines yields adducts that can be detected with high sensitivity. wikipedia.org This reaction is generally fast and proceeds under mild conditions. researchgate.net The resulting derivatives exhibit favorable retention characteristics in reversed-phase chromatography. researchgate.net

Analysis of Amino Acids and Peptides by HPLC

NBD-F is a well-established reagent for the analysis of amino acids and peptides. medchemexpress.comresearchgate.net The derivatization process enables the detection of these molecules, which may otherwise lack a suitable chromophore or fluorophore for sensitive HPLC analysis. dergipark.org.tr The reaction of NBD-F with the amino groups of amino acids and peptides results in highly fluorescent derivatives that can be easily separated and quantified. medchemexpress.com

The benefits of using NBD-F for this purpose include the simplicity of the derivatization procedure and the high stability of the resulting products. medchemexpress.com The reaction conditions are mild, and the assay time is rapid. researchgate.net For instance, the reaction of NBD-F with glycine (B1666218) is reported to be significantly faster than with its chloro-analogue, NBD-Cl. aatbio.com The derivatized amino acids can be detected using a fluorescence detector, with typical excitation and emission wavelengths around 470 nm and 530 nm, respectively. wikipedia.org This method allows for a detection limit in the femtomole (fmol) range. wikipedia.org

A typical derivatization procedure involves mixing the amino acid sample with a borate (B1201080) buffer and a solution of NBD-F in an organic solvent like acetonitrile (B52724) or ethanol. tcichemicals.commedchemexpress.com The mixture is then heated for a short period to facilitate the reaction. tcichemicals.commedchemexpress.com After cooling, the solution is ready for injection into the HPLC system. medchemexpress.com

Table 1: HPLC Conditions for Amino Acid Analysis using NBD-F Derivatization

| Parameter | Condition |

| Derivatization Reagent | This compound (NBD-F) |

| Reaction Conditions | 60°C for 1-7 minutes in borate buffer (pH 8.0-9.5) |

| Column | C18 reversed-phase |

| Mobile Phase | Gradient of acetonitrile and acetate (B1210297) or phosphate (B84403) buffer |

| Detection | Fluorescence (Excitation: ~470 nm, Emission: ~530 nm) |

| Limit of Detection | As low as 10 fmol |

This table provides a general overview of typical HPLC conditions. Specific parameters may vary depending on the exact amino acids being analyzed and the instrumentation used. wikipedia.orgtcichemicals.commedchemexpress.com

Quantification of Low Molecular Weight Amines

Similar to its application with amino acids, NBD-F is also employed for the quantification of low molecular weight amines. medchemexpress.comaatbio.com The principle remains the same: the non-fluorescent NBD-F reacts with the primary or secondary amine groups to produce highly fluorescent derivatives that can be analyzed by HPLC. medchemexpress.com This technique is valuable for determining the concentration of various amines in different matrices. dergipark.org.tr The derivatization enhances the sensitivity and selectivity of the analysis. innovareacademics.in

Application in LC-MS/MS Method Development for Sphingoid Bases

A significant application of NBD-F is in the development of Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) methods for the analysis of free sphingoid bases. nih.gov In this context, NBD-F is used to tag the amino group of the sphingoid bases. nih.gov

The resulting NBD-sphingoid base derivatives are then analyzed using a highly selective and sensitive LC-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) technique. nih.gov This method allows for the reliable detection of femtomole levels of the derivatives. nih.gov Researchers have successfully used this approach to separate and quantify all nine species of free sphingoid bases found in plant sphingolipids, achieving complete baseline resolution of cis-8 and trans-8 isomers using reversed-phase HPLC on a C18 column. nih.gov The derivatization and subsequent LC-MS/MS analysis provide a powerful tool for studying the roles of different sphingoid base species in biological systems. nih.gov

Fluorogenic and Chromogenic Probe Development for Specific Chemical Species

Beyond its use in chromatography, this compound serves as a foundational structure for the development of fluorogenic and chromogenic probes designed to detect specific chemical species. arkat-usa.orgnih.gov These probes are engineered to exhibit a change in their fluorescence or color upon interaction with a target analyte. arkat-usa.org

The core principle involves modifying the NBD-F structure with a recognition unit that selectively binds to the target species. This binding event then triggers a change in the electronic properties of the benzofurazan (B1196253) ring system, leading to a detectable optical response. arkat-usa.org

Probes for Biothiols

Derivatives of this compound are utilized in the creation of fluorescent probes for the detection of biothiols, such as cysteine and glutathione (B108866). bohrium.comresearchgate.net These probes are designed to react with the thiol group of these biomolecules, resulting in a change in fluorescence. nih.gov The reaction often involves a nucleophilic aromatic substitution where the thiol displaces the fluorine atom on the NBD moiety. nih.gov

For example, a fluorescent probe for glutathione (GSH) was developed by combining phenothiazine (B1677639) and 7-nitrobenzofuran. researchgate.netacs.org This probe demonstrated high specificity and sensitivity for GSH, with a low detection limit. researchgate.net Such probes are valuable tools for imaging and quantifying biothiols in biological systems, which is important as abnormal concentrations of these species are linked to various diseases. bohrium.com

Development of Sensors and Chemosensors for Metal Cations

Researchers have synthesized derivatives of 4-amino-7-nitrobenzofurazan (B187976), a related compound, to act as sensors and chemosensors for metal cations. arkat-usa.org These sensors often incorporate a chelating group, such as a crown ether, which can selectively bind to specific metal ions. arkat-usa.orgresearchgate.net

The binding of a metal cation to the chelating part of the sensor molecule can induce a conformational change or alter the electronic environment of the nitrobenzofurazan fluorophore. arkat-usa.org This interaction can lead to either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescence signal. For instance, a derivative containing a benzo-18-crown-6 (B86084) ether moiety has been synthesized for this purpose. arkat-usa.org Another example is a weakly fluorescent N-α-naphthyl-N'-NBD-ethylenediamino derivative that becomes intensely fluorescent upon treatment with strong acids, indicating its potential as a pH sensor as well. arkat-usa.org The development of such sensors is crucial for monitoring metal ion concentrations in various chemical and biological systems.

Dual-Function Photometric and Fluorometric Assays

This compound, also known as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), has been effectively utilized as a dual-function probe, possessing both chromogenic (color-generating) and fluorogenic (fluorescence-generating) properties. nih.govrsc.org This dual capability allows for the development of versatile analytical methods, including microwell-based photometric and fluorometric assays. nih.govrsc.org A notable application is in the quantitative determination of the aminoglycoside antibiotic, Plazomicin (PLZ). nih.gov

The assay is based on the reaction between NBD-F and the amino groups in the target analyte. nih.govresearchgate.net In the case of Plazomicin, the reaction is conducted in a borate buffer at an optimized pH of 8, leading to the formation of a product that is both colored and fluorescent. nih.govrsc.org This derivative product exhibits a maximum light absorption at a wavelength of 473 nm, which is used for photometric analysis, and emits fluorescence at 541 nm when excited at 473 nm, enabling fluorometric analysis. nih.govrsc.org

The development of these assays involves a thorough investigation of reaction conditions to determine the optimal parameters. nih.govrsc.org Under these optimized conditions, calibration curves are established to demonstrate the linear relationship between the analyte concentration and the resulting absorbance or fluorescence intensity. rsc.org The fluorometric assay typically offers significantly higher sensitivity compared to the photometric method. rsc.org For instance, in the analysis of Plazomicin, the linear range for the fluorometric assay was found to be 0.05–1.5 μg mL⁻¹, whereas the photometric assay was linear over a concentration range of 20–800 μg mL⁻¹. nih.govrsc.org The dual-function nature of NBD-F provides flexibility in analytical testing and enables high-throughput analysis through the use of microwell plates. nih.govrsc.org

Table 1: Assay Parameters for the Determination of Plazomicin (PLZ) using NBD-F

| Parameter | Photometric Assay | Fluorometric Assay |

|---|---|---|

| Principle | Colorimetric | Fluorometric |

| Reaction Buffer | Borate Buffer (pH 8) nih.gov | Borate Buffer (pH 8) nih.gov |

| Absorption Max (λabs) | 473 nm rsc.org | N/A |

| Excitation Max (λex) | N/A | 473 nm rsc.org |

| Emission Max (λem) | N/A | 541 nm rsc.org |

| Linear Range | 20–800 μg mL⁻¹ rsc.org | 0.05–1.5 μg mL⁻¹ rsc.org |

| Limit of Quantitation (LOQ) | 25 μg mL⁻¹ rsc.org | 0.08 μg mL⁻¹ rsc.org |

Role as a Key Synthetic Intermediate in Advanced Organic Synthesis

This compound (NBD-F) and its chloro-analogue (NBD-Cl) are valuable reagents in organic synthesis, primarily serving as precursors for a wide range of fluorescent derivatives. researchgate.netarkat-usa.org The core of their utility lies in the nucleophilic aromatic substitution (SNAr) reaction, where the highly activated fluorine or chlorine atom is readily displaced by a nucleophile. arkat-usa.orgresearchgate.net The strong electron-withdrawing nitro group on the benzofurazan ring system facilitates this substitution. researchgate.net NBD-F is often preferred over NBD-Cl as it is more reactive, allowing for shorter reaction times. researchgate.netaatbio.com This reactivity makes NBD-F a key building block for creating more complex, functionalized molecules with tailored properties. google.comgoogle.com

The synthesis of functionalized benzofurazan derivatives is commonly achieved through the reaction of a 4-halo-7-nitrobenzofurazan, such as NBD-F, with a suitable nucleophile. arkat-usa.org Primary and secondary amines are frequently used nucleophiles, leading to the formation of 4-amino-7-nitrobenzofurazan derivatives. arkat-usa.orgresearchgate.net These reactions produce stable, highly fluorescent compounds. researchgate.net

For example, new benzofurazan derivatives have been prepared by reacting 4-chloro-7-nitrobenzofurazan (B127121) with various primary amines, including aniline (B41778), amino-benzo-crown[18C6], and N-(α-naphthyl)-ethylenediamine. arkat-usa.org The resulting NBD derivatives exhibit distinct physical and chemical properties, such as hydrophobicity and fluorescence characteristics, which are determined by the nature of the substituent introduced. arkat-usa.org The higher reactivity of NBD-F makes it an even more efficient starting material for these types of syntheses. researchgate.net

The fluorogenic nature of the NBD moiety makes it an excellent tag for creating fluorescent ligands and molecular probes for biological and analytical applications. arkat-usa.orgnih.govfishersci.dk NBD-F is particularly useful for labeling primary and secondary amines under mild conditions. dojindo.commedchemexpress.com The process involves a covalent reaction between NBD-F and the amine group of a target molecule, such as an amino acid, peptide, or drug molecule, to yield a fluorescently labeled product. medchemexpress.comwikipedia.org

This strategy has been employed to synthesize fluorescent opioids. nih.gov In one such synthesis, a related compound, NBD-Cl, was used to alkylate sarcosine, furnishing a fluorescent tag which was then coupled to opioid precursors to yield novel fluorescent ligands. nih.gov These NBD-labeled opioids were detectable at subnanomolar concentrations and proved to be useful molecular probes for studying opioid receptor mechanisms. nih.gov Similarly, NBD-F has been used to create fluorescent probes for imaging amyloid plaque pathology, demonstrating its utility in developing tools for neurodegenerative disease research. acs.org The resulting NBD-labeled molecules can be detected with high sensitivity using techniques like high-performance liquid chromatography (HPLC) with fluorescence detection. wikipedia.orgtcichemicals.com

Integration in Online Microdialysis-Capillary Electrophoresis (MD-CE) Assays

This compound (NBD-F) has been successfully characterized and implemented as a fluorogenic labeling reagent for high-speed, online microdialysis-capillary electrophoresis (MD-CE) assays. acs.orgnih.gov This advanced analytical setup is particularly powerful for the in vivo analysis of amino acid neurotransmitters in biological systems, such as the rat striatum. acs.orgnih.gov

The process involves sampling amino acids from the brain using a microdialysis probe. acs.org The collected dialysate is then derivatized in an online reaction with NBD-F before being directly coupled to a high-speed capillary electrophoresis (CE) system for separation. acs.orgnih.gov The NBD-labeled amines are efficiently excited by a common 488 nm argon ion laser, and their fluorescence is detected, allowing for sensitive quantification. acs.orgnih.govsigmaaldrich.com

The parameters of the MD-CE assay, including reaction temperature, reaction time, NBD-F concentration, and laser power, have been optimized to achieve high performance. acs.orgnih.gov These optimized conditions allow for the baseline separation of multiple amino acids, including key neurotransmitters like glutamate (B1630785), GABA, glycine, and D-serine, in under 30 seconds. acs.orgnih.gov This rapid and sensitive method has led to significant improvements in the limits of detection for glutamate and GABA, which were enhanced 4-fold and 25-fold, respectively, compared to previous assays. acs.orgnih.gov The high temporal resolution of the online MD-CE assay with NBD-F derivatization enables the monitoring of dynamic changes in neurotransmitter concentrations in vivo. acs.orgnih.gov

Table 2: Optimized Parameters for Online MD-CE Assay of Amino Acids using NBD-F

| Parameter | Optimized Value |

|---|---|

| Labeling Reagent | 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) acs.org |

| NBD-F Concentration | 20 mM acs.orgnih.gov |

| Reaction Temperature | 80 °C acs.orgnih.gov |

| Reaction Time | 5 min acs.orgnih.gov |

| Separation Technique | Capillary Electrophoresis (CE) acs.org |

| Detection Method | Laser-Induced Fluorescence (LIF) acs.org |

| Excitation Wavelength | 488 nm acs.orgnih.gov |

| Laser Power | 20 mW acs.orgnih.gov |

| Separation Time | 21.5 s (for 16 amino acids) acs.orgnih.gov |

Future Perspectives and Emerging Avenues in 4 Fluoro 7 Nitrobenzofuran Research

Development of Novel NBD-F Analogues with Tailored Reactivity and Spectral Properties

The core structure of NBD-F offers a flexible platform for the synthesis of new derivatives with fine-tuned reactivity and distinct spectral characteristics. nih.gov By strategically modifying the benzofurazan (B1196253) core, scientists aim to create analogues with enhanced quantum yields, larger Stokes shifts, and altered excitation and emission wavelengths to suit specific applications. nih.govmdpi.com For instance, the introduction of different functional groups can influence the molecule's reactivity towards specific analytes, leading to more selective and sensitive detection methods. nih.gov

Recent studies have demonstrated the potential of this approach by creating NBD derivatives with chromogenic and fluorogenic properties for the detection of various biomolecules. mdpi.comresearchgate.net For example, new derivatives have been synthesized by reacting 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), a related compound, with various amines to produce compounds with intense fluorescence. mdpi.comresearchgate.net These efforts highlight the ongoing drive to expand the NBD family with members possessing tailored functionalities.

A key area of development is the creation of "turn-on" probes, where the fluorescence is significantly enhanced upon binding to the target molecule. nih.gov This minimizes background fluorescence and improves the signal-to-noise ratio, a crucial factor in complex biological environments. nih.gov The exploration of different leaving groups on the NBD scaffold, other than fluorine, is also an active area of research to modulate reactivity and expand the range of detectable analytes. acs.org

Integration with Advanced Spectroscopic Techniques for Enhanced Detection

The future of NBD-F research is intrinsically linked to its integration with cutting-edge spectroscopic and analytical instrumentation. While NBD-F is already widely used in High-Performance Liquid Chromatography (HPLC) with fluorescence detection, its compatibility with other advanced techniques is being explored to push the boundaries of sensitivity and resolution. pubcompare.ainih.govtcichemicals.com

One promising avenue is the coupling of NBD-F derivatization with mass spectrometry (MS). This combination provides not only quantitative data from fluorescence but also structural information from the mass-to-charge ratio of the derivatized analytes, enabling more confident identification. Furthermore, the use of NBD-F in capillary electrophoresis (CE) with laser-induced fluorescence (LIF) detection has demonstrated exceptionally low detection limits, reaching the femtomole and even attomole range. nih.gov This high sensitivity is critical for the analysis of neurotransmitters and other low-abundance biomolecules in complex samples. nih.gov

Advanced microscopy techniques, such as confocal microscopy and fluorescence lifetime imaging microscopy (FLIM), are also being leveraged to study the localization and interaction of NBD-labeled molecules within living cells. mdpi.com The environment-sensitive fluorescence of NBD derivatives makes them particularly well-suited for FLIM, which can provide information about the local microenvironment of the probe. mdpi.com

Sophisticated Computational Simulations for Predicting Novel Reactivities and Applications